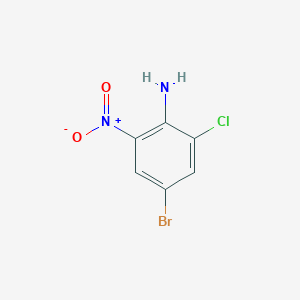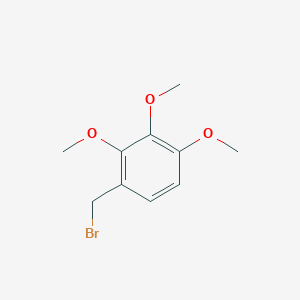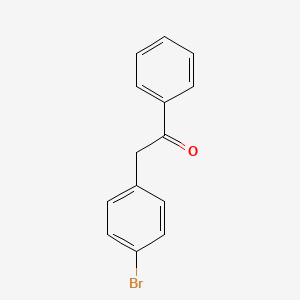
Phenol boron trifluoride
Vue d'ensemble
Description
Phenol boron trifluoride is a complex formed by the reaction of phenol with boron trifluoride . Boron trifluoride is an inorganic compound with the formula BF3. It is a pungent, colorless, and toxic gas that forms white fumes in moist air . It is a useful Lewis acid and a versatile building block for other boron compounds .
Synthesis Analysis
The synthesis of Phenol boron trifluoride involves the reaction of phenol with boron trifluoride . The Pechmann reaction of substituted phenols with methyl acetoacetate can be activated by boron trifluoride dihydrate to give the corresponding 4-methylcoumarin derivatives .
Molecular Structure Analysis
The geometry of a molecule of BF3 is trigonal planar . Its D3h symmetry conforms with the prediction of VSEPR theory . The molecule has no dipole moment by virtue of its high symmetry . The molecule is isoelectronic with the carbonate anion, CO2−3 . BF3 is commonly referred to as “electron deficient,” a description that is reinforced by its exothermic reactivity toward Lewis bases .
Chemical Reactions Analysis
Boron trifluoride is a potent proteolytic agent. Concentrations in the 5% to 7% range dissolve tissue on contact via proteolysis . In high concentrations when injected next to a nerve, phenol produces a chemical neurolysis which is nonselective across nerve fiber size and most prominent on its outer aspect .
Physical And Chemical Properties Analysis
Boron trifluoride is a colorless gas (anhydrous) or colorless liquid (dihydrate) with a pungent odor . It has a density of 0.00276 g/cm3 (anhydrous gas) or 1.64 g/cm3 (dihydrate) . It has a melting point of -126.8 °C and a boiling point of -100.3 °C . It is soluble in benzene, toluene, hexane, chloroform, and methylene chloride .
Applications De Recherche Scientifique
Organic Synthesis Pechmann Coumarin Synthesis
Phenol boron trifluoride is used in organic synthesis, particularly in the Pechmann reaction where it promotes the formation of coumarin derivatives from phenols and β-keto esters. This reaction is significant for synthesizing various natural products and pharmaceuticals .
Lewis Acid Catalysis
As a Lewis acid, phenol boron trifluoride can catalyze various organic reactions. It can activate electrophiles or stabilize intermediates, facilitating reactions that might otherwise be challenging or slow .
Synthesis of Borinic Acid Derivatives
In the field of boronic chemistry, phenol boron trifluoride can be involved in the synthesis of borinic acid derivatives, which are valuable in medicinal chemistry and materials science .
Building Block for Boron Compounds
Boron trifluoride, including its complexes with phenols, serves as a versatile building block for synthesizing other boron-containing compounds, which have applications ranging from polymers to catalysts .
Safety and Hazards
Orientations Futures
The tetracoordinate nature of the boron in organotrifluoroborates fortified by strong boron–fluorine bonds has been found to inhibit the undesirable reactions typical of trivalent organoborons . All of these complexes are crystalline solids and stable in water and under air; thus they can be stored on the shelf indefinitely .
Propriétés
IUPAC Name |
phenol;trifluoroborane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6O.BF3/c7-6-4-2-1-3-5-6;2-1(3)4/h1-5,7H; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VENBJVSTINLYEU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(F)(F)F.C1=CC=C(C=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BF3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
1309982-58-8 | |
| Record name | Phenol, compd. with trifluoroborane (2:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1309982-58-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID50190687 | |
| Record name | Phenol boron trifluoride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50190687 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Phenol boron trifluoride | |
CAS RN |
106951-44-4, 372-44-1 | |
| Record name | Phenol, reaction products with boron trifluoride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=106951-44-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenol boron trifluoride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000372441 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenol boron trifluoride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50190687 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Phenol--boron trifluoride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.140 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![4-[(6-Bromohexyl)oxy]benzonitrile](/img/structure/B1282740.png)





